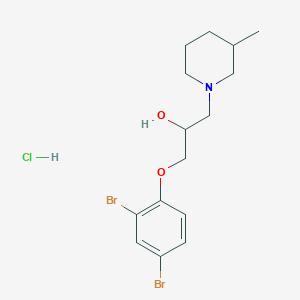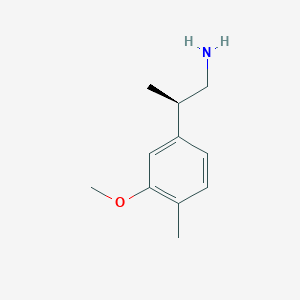
1-(2,4-Dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2,4-Dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride, also known as BRD-4591, is a chemical compound that has gained significant attention in scientific research. It is a potent inhibitor of the bromodomain and extra-terminal (BET) family of proteins, which play a crucial role in gene expression and transcription regulation.
Scientific Research Applications
Synthesis and Characterization of Related Compounds
Research on the synthesis of complex molecules, such as LY333068 and its isotopomer, involves multi-step synthesis processes including deamination, esterification, and coupling reactions. These methodologies could be relevant for the synthesis and radiochemical characterization of 1-(2,4-Dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride (Czeskis, 1998).
The creation of tetra-substituted metal-free and metallophthalocyanines illustrates the application of complex organic compounds in material science and spectroscopy. The synthesis of compounds with specific substituents and their transformation into water-soluble derivatives highlights techniques that could be applied to similar compounds for various scientific applications (Acar et al., 2012).
Potential Applications in Biological Systems
- Studies on allosteric modulators of GABA_B receptors show the biological relevance of compounds with similar structures. The evaluation of derivatives as modulators of receptor activity could hint at potential pharmacological applications of 1-(2,4-Dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride in neuroscience or pharmacology (Kerr et al., 2007).
properties
IUPAC Name |
1-(2,4-dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21Br2NO2.ClH/c1-11-3-2-6-18(8-11)9-13(19)10-20-15-5-4-12(16)7-14(15)17;/h4-5,7,11,13,19H,2-3,6,8-10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTPDKBBRIVKDHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(COC2=C(C=C(C=C2)Br)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22Br2ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dibromophenoxy)-3-(3-methylpiperidin-1-yl)propan-2-ol hydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-[2-Fluoro-4-(1H-1,2,4-triazol-5-yl)phenyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2584739.png)

![3-[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-5-methylcyclohex-2-en-1-one](/img/structure/B2584743.png)
![3-[({3-Oxo-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}methyl)sulfanyl]propanoic acid](/img/structure/B2584744.png)
![N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)-3,3-dimethylbutanamide](/img/structure/B2584745.png)
![Ethyl 4-((4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2584750.png)

![3-((4-methoxyphenyl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)propanamide hydrochloride](/img/structure/B2584752.png)


![3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)-N-(4-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2584759.png)
![4-(2-((4-Fluorobenzo[d]thiazol-2-yl)(methyl)amino)acetamido)benzamide](/img/structure/B2584760.png)

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-cyclopropyl-6-methylpyrimidine](/img/structure/B2584762.png)